![molecular formula C27H37NO3 B14199652 tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-61-2](/img/structure/B14199652.png)
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate typically involves the following steps:
Formation of 9-nonyl-9H-carbazole: This can be achieved by alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate.
Esterification: The 9-nonyl-9H-carbazole is then reacted with tert-butyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-nonyl-9H-carbazol-2-ylmethanol.
Substitution: 9-nonyl-9H-carbazol-2-ylacetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is used as an intermediate in the synthesis of more complex carbazole derivatives
Biology
In biological research, carbazole derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound may be explored for similar biological activities, although specific studies on this compound may be limited.
Medicine
While specific medical applications of this compound are not well-documented, carbazole derivatives have shown promise in medicinal chemistry. They have been investigated for their potential to inhibit enzymes, modulate receptors, and interact with DNA.
Industry
In industry, this compound could be used in the development of new materials for electronic devices, coatings, and polymers. Its unique structure may impart desirable properties such as thermal stability, photostability, and electrical conductivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate would depend on its specific application. In general, carbazole derivatives can interact with biological targets such as enzymes, receptors, and DNA through various mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The ester group may also undergo hydrolysis to release the active carbazole moiety, which can then exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl [(9-ethyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with an ethyl group instead of a nonyl group.
tert-Butyl [(9-phenyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a phenyl group instead of a nonyl group.
tert-Butyl [(9-methyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a methyl group instead of a nonyl group.
Uniqueness
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is unique due to its long nonyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. The nonyl group may enhance the compound’s solubility in nonpolar solvents, increase its hydrophobicity, and potentially affect its biological activity.
Propiedades
Número CAS |
920982-61-2 |
|---|---|
Fórmula molecular |
C27H37NO3 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
tert-butyl 2-(9-nonylcarbazol-2-yl)oxyacetate |
InChI |
InChI=1S/C27H37NO3/c1-5-6-7-8-9-10-13-18-28-24-15-12-11-14-22(24)23-17-16-21(19-25(23)28)30-20-26(29)31-27(2,3)4/h11-12,14-17,19H,5-10,13,18,20H2,1-4H3 |
Clave InChI |
GGMHHZSAMBAMIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


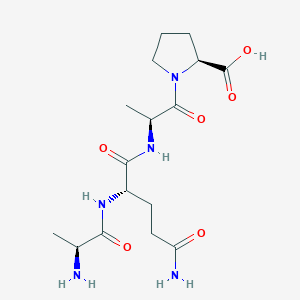
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)



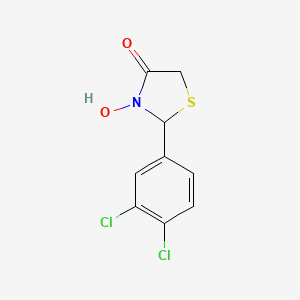

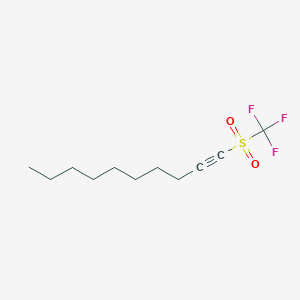
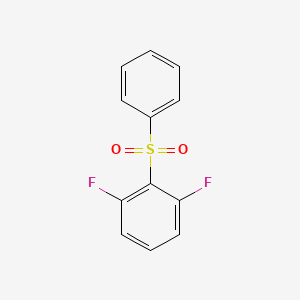
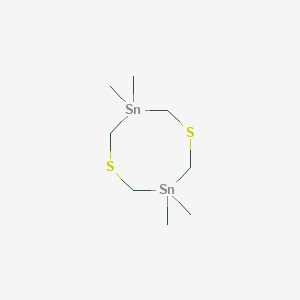


![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

